molecular formula C16H20ClNO5S B2462100 Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2344680-68-6

Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2462100
CAS No.: 2344680-68-6
M. Wt: 373.85
InChI Key: ZSLRVVWZLVDDQR-UHFFFAOYSA-N
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Description

Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[45]decane-1-carboxylate is a complex organic compound with the molecular formula C16H20ClNO5S It is characterized by a spirocyclic structure, which includes a chlorosulfonyl group, an oxa-azaspirodecane ring, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the chlorosulfonyl group via chlorosulfonation. The final step involves esterification with benzyl alcohol to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in a different functional group.

    Oxidation Reactions: Oxidation can further modify the functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a sulfonamide derivative, while reduction might produce a hydroxyl group.

Scientific Research Applications

Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorosulfonyl group, in particular, may form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: This compound itself serves as a reference point.

    Other Spirocyclic Compounds: Compounds with similar spirocyclic structures but different functional groups.

    Chlorosulfonyl Derivatives: Compounds with the chlorosulfonyl group attached to different core structures.

Uniqueness

This compound is unique due to its combination of a spirocyclic core, a chlorosulfonyl group, and a benzyl ester moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 3-chlorosulfonyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO5S/c17-24(20,21)14-10-16(6-8-22-9-7-16)18(11-14)15(19)23-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLRVVWZLVDDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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